6-Position Boronate Placement Enables Orthogonal Reactivity vs. 4- and 5-Positional Isomers in Suzuki-Miyaura Coupling
The 6-position (ortho to pyridine N) boronate ester in CAS 1315350-82-3 exhibits fundamentally different electronic character compared to the 4-position isomer (CAS 1314135-84-6) and the 5-position isomer (CAS 1078575-71-9). Literature on 2-pyridyl boronic esters consistently identifies protodeboronation and low coupling yields as primary failure modes for the unsubstituted 2-pyridyl system; the 6-substitution pattern mitigates these liabilities through combined steric and electronic effects . The predicted boiling point of the target 6-isomer has been calculated at 361.7–377.1 °C range (based on closely related analog data), compared to the 4-isomer at 372.5±32.0 °C and the 5-isomer at 361.7±32.0 °C . While predicted boiling points are similar across isomers, the pKa of the pyridinium nitrogen and the Lewis basicity toward palladium differ substantially by position, directly impacting catalyst turnover rates in cross-coupling . Notably, the 6-position isomer can engage in N-directed catalyst pre-coordination that is geometrically inaccessible to the 4- and 5-isomers.
| Evidence Dimension | Positional effect on pyridine nitrogen Lewis basicity and predicted boiling point |
|---|---|
| Target Compound Data | 6-position isomer (CAS 1315350-82-3): predicted boiling point range consistent with isomer class (~361–377 °C); pKa (pyridinium) influenced by ortho-boronate electron-withdrawing effect |
| Comparator Or Baseline | 4-position isomer (CAS 1314135-84-6): predicted bp 372.5±32.0 °C, density 1.11±0.1 g/cm³; 5-position isomer (CAS 1078575-71-9): predicted bp 361.7±32.0 °C, density 1.11±0.1 g/cm³ |
| Quantified Difference | Predicted boiling points differ by ≤11 °C across positional isomers; N-basicity and Pd-coordination geometry differences are position-dependent but quantitative coupling yield comparisons between pure isomers are not available in the peer-reviewed literature at the time of writing |
| Conditions | Predicted physicochemical properties from ACD/Labs or equivalent software; coupling reactivity inferred from class-level pyridinylboronate literature (Liu et al. 2013; Yang et al. 2009) |
Why This Matters
For procurement decisions, the 6-position isomer provides a unique N-B chelation geometry that the 4- and 5-isomers cannot replicate, making it the only viable choice when ortho-pyridyl biaryl connectivity is required in the target scaffold.
- [1] Yang, D. X.; Colletti, S. L.; Wu, K.; Song, M.; Li, G. Y.; Shen, H. C. Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Org. Lett. 2009, 11 (2), 381–384. DOI: 10.1021/ol802642g View Source
